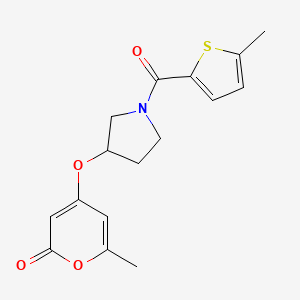
6-methyl-4-((1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound can be synthesized from its constituent elements or from simpler compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. It could involve techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes. This includes its reactivity with other compounds, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This would involve studying the physical properties of the compound like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.科学的研究の応用
Synthesis and Anticancer Activity
A study by Hadiyal et al. (2020) describes an efficient microwave-assisted one-pot procedure for the synthesis of polysubstituted 4H-pyran derivatives, demonstrating their potential anticancer activity against various human cancer cell lines. The method emphasizes the advantages of one-pot synthesis, including short reaction times and simple purification, suggesting the relevance of such compounds in anticancer research (Hadiyal et al., 2020).
Structural and Optical Properties
Research on pyrazolo pyridine derivatives by Zedan, El-Taweel, and El-Menyawy (2020) explores the structural and optical characteristics of these compounds, highlighting their application in fabricating heterojunctions and potential as photosensors. This work underscores the importance of understanding the structural and electronic properties of such derivatives for developing electronic and optoelectronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).
Anticancer and Antimicrobial Agents
A study by Katariya, Vennapu, and Shah (2021) focuses on the synthesis of novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities. These compounds showed significant anticancer and antimicrobial activities, offering insights into their potential therapeutic applications (Katariya, Vennapu, & Shah, 2021).
Heterocyclic Compounds with Oxygen
Livingstone (2008) discusses six-membered ring compounds with one hetero atom, including pyridine, pyran, and pyrylium derivatives. This comprehensive review provides a foundational understanding of the chemical structures and applications of these heterocyclic compounds, which are prevalent in natural pigments, alkaloids, and pharmaceuticals (Livingstone, 2008).
Quantum Studies and Thermodynamic Properties
Halim and Ibrahim (2022) report on the synthesis and characterization of a novel heterocyclic compound, demonstrating its properties through quantum studies and thermodynamic analysis. Their research highlights the compound's stability and potential applications in material science and pharmaceuticals (Halim & Ibrahim, 2022).
Safety And Hazards
This would involve studying the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, etc.
将来の方向性
This would involve potential areas of research involving the compound, its possible uses, and improvements that can be made in its synthesis or its applications.
特性
IUPAC Name |
6-methyl-4-[1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-7-13(8-15(18)20-10)21-12-5-6-17(9-12)16(19)14-4-3-11(2)22-14/h3-4,7-8,12H,5-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXGXYPLKFYQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(C2)OC3=CC(=O)OC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-((1-(5-methylthiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-cyclopropylacetamide](/img/structure/B2844422.png)
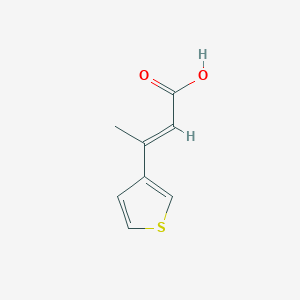
![2-(4-{3-[(4-Fluorophenyl)thio]propanoyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2844426.png)
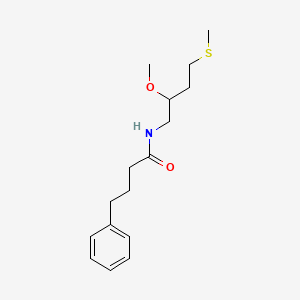
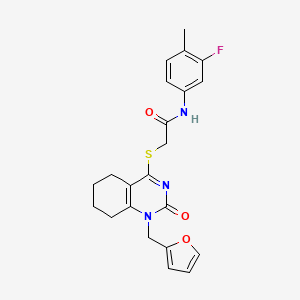
![4-{3-[7-(4-Methylpiperazin-1-Yl)-1h-Benzimidazol-2-Yl]-1h-Indazol-6-Yl}aniline](/img/no-structure.png)
![2-(cyclohexylamino)-N-[(diphenylmethylene)amino]propanamide](/img/structure/B2844432.png)
![Ethyl 2-[2-(3-methylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2844435.png)
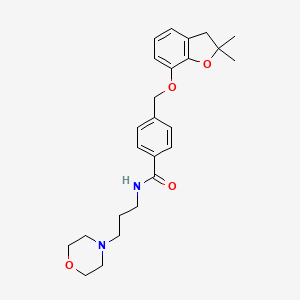
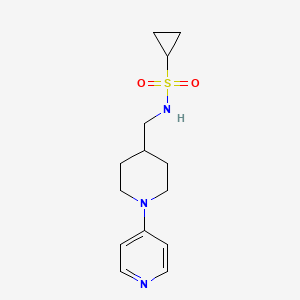
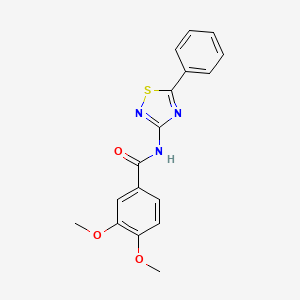
![Ethyl 3-(3-azabicyclo[4.2.1]nonan-3-ylsulfonyl)propanoate](/img/structure/B2844440.png)
![4-Bromo-2-[(2,4-difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2844442.png)
![1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B2844444.png)